N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
Mechanism of Action
Target of Action
It has been reported that similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with various biochemical processes, including the biosynthesis of bacterial lipids .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
The compound has shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Additionally, it has shown antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with cyclopropanecarboxylic acid . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal species, as well as its potential to target cancer cells .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs to treat infections and cancer .
Industry
Industrially, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 4-(4-bromophenyl)-thiazol-2-amine and N-(thiazol-2-yl)cyclopropanecarboxamide . These compounds share structural similarities but may differ in their reactivity and biological activities.
Uniqueness
What sets N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide apart is its combination of the bromophenyl group and the cyclopropanecarboxamide moiety, which can enhance its biological activity and stability. This unique structure allows for a broader range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCQJOVCBCPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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